Benzenesulfonamide, 4-methyl-N-(4-methyl-2-nitrophenyl)-3-nitro-
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Overview
Description
Benzenesulfonamide, 4-methyl-N-(4-methyl-2-nitrophenyl)-3-nitro- is a complex organic compound with the molecular formula C13H12N2O4S. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(4-methyl-2-nitrophenyl)-3-nitro- typically involves the nitration of 4-methylbenzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to ensure the selective nitration of the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(4-methyl-2-nitrophenyl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogens (Cl2, Br2), concentrated nitric acid (HNO3).
Major Products Formed
Oxidation: Amines
Reduction: Sulfonic acids
Substitution: Halogenated or further nitrated derivatives.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(4-methyl-2-nitrophenyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide compounds.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(4-methyl-2-nitrophenyl)-3-nitro- involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide
- N-allyl-4-methylbenzenesulfonamide
- 4-Methyl-N-(4-pyridinyl)benzenesulfonamide
Uniqueness
Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
87316-92-5 |
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Molecular Formula |
C14H13N3O6S |
Molecular Weight |
351.34 g/mol |
IUPAC Name |
4-methyl-N-(4-methyl-2-nitrophenyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H13N3O6S/c1-9-3-6-12(14(7-9)17(20)21)15-24(22,23)11-5-4-10(2)13(8-11)16(18)19/h3-8,15H,1-2H3 |
InChI Key |
DSZKFXMJRUVACP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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